molecular formula C24H17ClO5 B3754887 [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate

Cat. No.: B3754887
M. Wt: 420.8 g/mol
InChI Key: ZYGMAWPJDZFXTO-UHFFFAOYSA-N
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Description

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromenone core, substituted with an ethylphenoxy group and a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 4-ethylphenol with 4-oxo-4H-chromene-3-carbaldehyde under basic conditions to form the intermediate [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] methanol. This intermediate is then esterified with 2-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the chromenone core can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom in the benzoate moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Formation of [3-(4-Carboxyphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate.

    Reduction: Formation of [3-(4-Ethylphenoxy)-4-hydroxychromen-7-yl] 2-chlorobenzoate.

    Substitution: Formation of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-aminobenzoate or 2-thiobenzoate.

Scientific Research Applications

Chemistry

In chemistry, [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its chromenone core is known to interact with various biological targets, making it useful in the investigation of biochemical pathways.

Medicine

In medicinal chemistry, this compound has potential applications as an anti-inflammatory or anticancer agent. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate involves its interaction with specific molecular targets. The chromenone core can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, the ethylphenoxy and chlorobenzoate groups can enhance the compound’s binding affinity and specificity for particular receptors or proteins.

Comparison with Similar Compounds

Similar Compounds

  • [3-(4-Methylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate
  • [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-bromobenzoate
  • [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-fluorobenzoate

Uniqueness

Compared to similar compounds, [3-(4-Ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate exhibits unique properties due to the presence of the ethyl group and the chlorine atom

Properties

IUPAC Name

[3-(4-ethylphenoxy)-4-oxochromen-7-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClO5/c1-2-15-7-9-16(10-8-15)29-22-14-28-21-13-17(11-12-19(21)23(22)26)30-24(27)18-5-3-4-6-20(18)25/h3-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGMAWPJDZFXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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